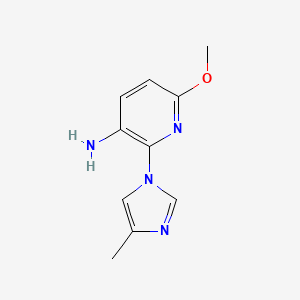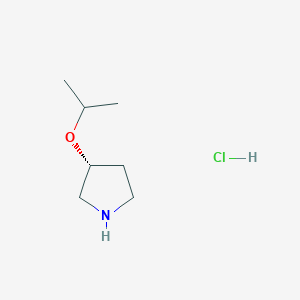![molecular formula C9H13NO2 B15051896 (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)
(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: is a unique amino acid derivative characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is used as a building block for synthesizing more complex molecules .
Biology: In biology, this compound can be used to study the effects of bicyclic amino acids on protein structure and function.
Medicine: In medicine, (2S)-2-amino-2-{bicyclo[22
Industry: In industry, this compound can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets.
Comparación Con Compuestos Similares
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and substitution patterns.
2-azabicyclo[2.2.1]heptanes: These compounds have a similar bicyclic framework but include a nitrogen atom in the ring.
Uniqueness: The uniqueness of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid lies in its specific bicyclic structure and the presence of an amino acid moiety, which allows for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid |
InChI |
InChI=1S/C9H13NO2/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4,10H2,(H,11,12)/t5?,6?,7?,8-/m0/s1 |
Clave InChI |
IHDSFYHRZSBSGS-AWEWAEBESA-N |
SMILES isomérico |
C1C2CC(C1C=C2)[C@@H](C(=O)O)N |
SMILES canónico |
C1C2CC(C1C=C2)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)





![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)

